1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
Overview
Description
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrrolidine ring, which also contains a carbohydrazide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide typically involves the reaction of 2-methoxyphenylhydrazine with a suitable pyrrolidine derivative. One common method involves the condensation of 2-methoxyphenylhydrazine with 5-oxopyrrolidine-3-carboxylic acid under acidic conditions to form the desired carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques, such as chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: This compound shares the methoxyphenyl group but has a piperazine ring instead of a pyrrolidine ring.
2-Methoxyphenyl isocyanate: This compound contains the methoxyphenyl group and is used as a reagent in organic synthesis.
Urapidil: A drug that contains a methoxyphenyl group and is used to treat hypertension.
Uniqueness
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical reactivity and makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-18-10-5-3-2-4-9(10)15-7-8(6-11(15)16)12(17)14-13/h2-5,8H,6-7,13H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBDQZCITLUBJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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